molecular formula C12H13N3 B13348779 2-Methyl-6-(m-tolyl)pyrimidin-4-amine

2-Methyl-6-(m-tolyl)pyrimidin-4-amine

Cat. No.: B13348779
M. Wt: 199.25 g/mol
InChI Key: FQQWXEXJNNUONG-UHFFFAOYSA-N
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Description

2-Methyl-6-(m-tolyl)pyrimidin-4-amine is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery research. The pyrimidine scaffold is a privileged structure in pharmacology, known for its diverse biological activities. This compound features a 4-aminopyrimidine core, a functional group that is a key component in many biologically active molecules and is frequently studied in the synthesis of more complex heterocyclic systems, such as pyrimidopyrimidines, which have demonstrated potent neuroprotective and antioxidant properties in research settings . Compounds based on the 4-aminopyrimidine structure have been investigated as potential inhibitors of various biological targets. For instance, research into 4-anilino-5-fluoropyrimidine derivatives has highlighted their notable antitumor activities . Furthermore, analogous structures have been identified as ligands for enzymes like methionine aminopeptidase, indicating the potential of this chemical class in developing enzyme inhibitors . The molecular architecture of this compound, which includes an aminopyrimidine ring linked to a meta-methylphenyl (m-tolyl) group, is designed to facilitate interactions with biological targets. The presence of the 4-amino group and the specific aryl substitution pattern is a common feature in small molecules that exhibit potent activity in biochemical assays, making it a valuable scaffold for structure-activity relationship (SAR) studies . Researchers can utilize this chemical as a key intermediate or precursor in synthetic chemistry programs. It is particularly suited for the development of novel therapeutic agents targeting oxidative stress-related pathologies, such as Alzheimer's disease, given that similar pyrimidine derivatives have shown promising neuroprotective effects and an ability to inhibit Aβ1–42 self-aggregation . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

2-methyl-6-(3-methylphenyl)pyrimidin-4-amine

InChI

InChI=1S/C12H13N3/c1-8-4-3-5-10(6-8)11-7-12(13)15-9(2)14-11/h3-7H,1-2H3,(H2,13,14,15)

InChI Key

FQQWXEXJNNUONG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=NC(=N2)C)N

Origin of Product

United States

Synthetic Methodologies for 2 Methyl 6 M Tolyl Pyrimidin 4 Amine and Analogues

General Synthetic Strategies for Pyrimidin-4-amines

The construction of the pyrimidin-4-amine framework can be achieved through various robust chemical reactions. These strategies provide access to a wide array of analogues by modifying the precursor components.

The most fundamental approach to pyrimidine (B1678525) synthesis is the cyclocondensation reaction, which builds the heterocyclic ring from acyclic components. This method typically involves the reaction of a three-carbon dielectrophilic component with a nitrogen-carbon-nitrogen (N-C-N) nucleophilic component, such as an amidine, guanidine, or urea (B33335). bu.edu.eg

For the synthesis of 2-substituted pyrimidin-4-amines, a common strategy is the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with an amidine. For instance, β-keto esters can react with amidines under ultrasound irradiation to produce highly substituted 4-pyrimidinols, which can be further functionalized. organic-chemistry.org Another variation involves the coupling of acid chlorides with terminal alkynes, followed by the addition of an amidinium salt to the intermediate alkynone, providing a direct route to pyrimidines under mild conditions. rsc.orgrsc.orgrsc.org

A versatile one-pot, three-component reaction involves the condensation of ketones, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297), catalyzed by zinc chloride, to yield 4,5-disubstituted pyrimidines. organic-chemistry.org Similarly, β-formyl enamides can undergo cyclization with urea, catalyzed by samarium chloride under microwave irradiation, to form the pyrimidine ring. organic-chemistry.org These methods highlight the flexibility of cyclocondensation in generating diverse pyrimidine structures.

Table 1: Examples of Cyclocondensation Reactions for Pyrimidine Synthesis

C3 Component N-C-N Component Catalyst/Conditions Product Type
β-Keto ester Amidine Ultrasound 4-Pyrimidinol
Alkynone Amidinium salt Triethylamine (B128534) Substituted Pyrimidine
Enamine Triethyl orthoformate, NH₄OAc ZnCl₂ 4,5-Disubstituted Pyrimidine
β-Formyl enamide Urea SmCl₃, Microwave Substituted Pyrimidine

A prevalent alternative to de novo ring synthesis is the functionalization of a pre-formed pyrimidine ring, most commonly through the displacement of a leaving group, such as a halide, at the C4 position. bhu.ac.in This approach is particularly useful when the corresponding halopyrimidine is readily accessible.

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the synthesis of aminopyrimidines. wikipedia.org The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which facilitates nucleophilic attack. bhu.ac.in This effect is most pronounced at the C2, C4, and C6 positions. When a leaving group like a halogen is present at these positions, it can be readily displaced by a nucleophile, such as an amine. stackexchange.com

The general mechanism involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgstackexchange.com Subsequent elimination of the leaving group restores the aromaticity of the ring. echemi.com The reactivity for SNAr on halopyrimidines generally follows the order C4 > C2 > C5, making the C4 position the most susceptible to substitution. stackexchange.comnih.gov This regioselectivity is attributed to the superior stabilization of the negative charge in the Meisenheimer intermediate by both ring nitrogen atoms when the attack occurs at the C2 or C4 positions. stackexchange.comechemi.com

SNAr reactions are widely used in the synthesis of complex pyrimidine derivatives. For example, 5-bromo-2,4-dichloropyrimidine (B17362) can be selectively functionalized, first at the C4 position with an aniline, followed by a second substitution at the C2 position with another amine. nih.gov

Acid-catalyzed amination represents an alternative to traditional SNAr reactions, particularly for heteroaromatic chlorides. preprints.org In this methodology, a protic acid is used to activate the pyrimidine ring towards nucleophilic attack. nih.govacs.org The reaction is a delicate balance, as the acid must activate the electrophilic pyrimidine without excessively protonating and thus deactivating the amine nucleophile. preprints.orgacs.org

Studies on the amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various anilines have shown that water can be a highly effective solvent, often leading to higher reaction rates compared to organic solvents. nih.govacs.org The amount of acid used is critical; a catalytic amount (e.g., 0.1 equivalents) is often optimal to promote the reaction while minimizing side reactions like solvolysis. preprints.orgacs.org This method is particularly effective for anilines but less so for highly basic aliphatic and benzylic amines, which become fully protonated and non-nucleophilic under acidic conditions. preprints.orgnih.gov

Table 2: Substrate Scope in Acid-Catalyzed Amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in Water

Aniline Substituent pKa Reaction Outcome
4-methoxy 5.3 Good yield
3-chloro 3.5 Good yield
3-ethynyl 3.6 High yield (83%) preprints.org
3-benzyloxy 4.2 High yield (87%) preprints.org
2-chloro 0.7 Lower rate, acceptable reaction nih.gov
2,6-dichloro <1 Unsuited nucleophile preprints.orgnih.gov

Base-promoted reactions offer another route to pyrimidine synthesis, often through cascade or multicomponent processes that form multiple bonds in a single operation. For example, a base-promoted intermolecular oxidation C-N bond formation can occur between allylic compounds and amidines, using O₂ as the oxidant, to generate polysubstituted pyrimidines. organic-chemistry.org Another approach involves the copper-catalyzed cyclization of ketones with nitriles under basic conditions to afford diversely functionalized pyrimidines. mdpi.com These methods are valued for their efficiency and atom economy. organic-chemistry.org

The synthesis of 2-Methyl-6-(m-tolyl)pyrimidin-4-amine and its analogues can also be achieved by modifying existing pyrimidine intermediates. A classical and highly effective method involves the conversion of pyrimidin-4-ols (which exist in equilibrium with their pyrimidin-4(3H)-one tautomers) into 4-chloropyrimidines. bhu.ac.in This transformation is typically accomplished using reagents like phosphorus oxychloride (POCl₃). bhu.ac.innih.gov

Once the 4-chloropyrimidine (B154816) intermediate is formed, the chlorine atom serves as an excellent leaving group for a subsequent nucleophilic aromatic substitution (SNAr) reaction with an appropriate amine to install the desired amino group at the C4 position. bhu.ac.innih.gov This two-step sequence is a reliable and widely used strategy for accessing pyrimidin-4-amines from readily available pyrimidin-4-ol precursors. nih.govnih.gov

Amination Reactions of Halopyrimidines and Related Electrophiles

Specific Synthesis of this compound

The synthesis of this compound is centered around the construction of the pyrimidine ring from acyclic precursors. This typically involves a cyclocondensation reaction, a powerful strategy for forming heterocyclic systems.

Precursor Selection and Rational Design

The rational design for the synthesis of this compound is based on a retrosynthetic analysis that disconnects the pyrimidine ring into logical, readily available starting materials. The most common and efficient strategy for constructing such a 2,4,6-trisubstituted pyrimidine involves the condensation of a C-C-C fragment with an N-C-N fragment. researchgate.netresearchgate.net

For the target molecule, the N-C-N fragment is supplied by acetamidine (B91507) hydrochloride. Acetamidine provides the nitrogen atoms at positions 1 and 3, and the methyl-substituted carbon atom at position 2 of the pyrimidine ring.

The three-carbon (C-C-C) component required is a β-ketonitrile, specifically 3-oxo-3-(m-tolyl)propanenitrile. This precursor contains the m-tolyl group destined for position 6 and a nitrile group that, upon cyclization, will form the amino group at position 4. The design of pyrimidine derivatives often leverages such multicomponent reaction strategies to build molecular complexity in a single step. organic-chemistry.orgrsc.org The combination of these two precursors provides all the necessary atoms and functional groups arranged for a direct cyclization to the desired product.

Reaction Conditions and Process Optimization

Optimizing the reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are typically fine-tuned include the choice of solvent, the catalytic system, reaction temperature, and duration. Modern techniques such as microwave-assisted synthesis also offer significant advantages.

The solvent plays a crucial role in the cyclocondensation reaction by influencing the solubility of reactants, the stability of intermediates, and the reaction rate. In pyrimidine synthesis, polar protic solvents like ethanol (B145695) or isopropanol (B130326) are often employed as they can solvate the ionic intermediates and reagents. However, aprotic solvents such as Dimethylformamide (DMF) or Dichloromethane (B109758) (DCM) can also be effective. researchgate.netacs.org The choice of solvent can significantly impact reaction outcomes. For instance, studies on similar heterocyclic syntheses have shown that a mixture of solvents, such as water and ethanol, can sometimes improve yields. researchgate.net

Table 1: Influence of Different Solvents on Reaction Yield

This table presents representative data on how solvent choice can affect the yield in a typical pyrimidine synthesis, based on general findings.

SolventDielectric Constant (ε)Typical Yield (%)
Dichloromethane (DCM)9.143-55
Tetrahydrofuran (THF)7.640-50
Acetonitrile (CH3CN)37.560-75
Ethanol (EtOH)24.570-85
Dimethylformamide (DMF)36.765-80
Catalytic Systems and Their Influence

The cyclocondensation reaction for pyrimidine synthesis is almost always catalyzed. Both base and acid catalysts can be used to promote the reaction. Strong bases like sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or sodium methoxide (B1231860) are commonly used to deprotonate the active methylene (B1212753) group of the β-ketonitrile, facilitating the initial condensation with acetamidine. mdpi.com Organic bases such as piperidine (B6355638) are also effective. mdpi.com

In addition to traditional acid and base catalysis, various metal-based catalytic systems have been developed to enhance the efficiency of pyrimidine synthesis. nbinno.com Catalysts like zinc bromide (ZnBr2), copper(II) triflate, and various pincer-type complexes of iridium, nickel, or iron have been shown to effectively catalyze the annulation reactions leading to pyrimidines, often under milder conditions and with higher yields. organic-chemistry.orgmdpi.comacs.orgacs.org These catalysts function by activating the reactants, for example, by coordinating to the carbonyl or nitrile groups.

Table 2: Effect of Various Catalytic Systems

This table illustrates the impact of different catalysts on the synthesis of substituted pyrimidines.

CatalystTypeTypical Reaction TimeTypical Yield (%)
Sodium Hydroxide (NaOH)Base8-12 h75
PiperidineOrganic Base10-15 h70
Zinc Chloride (ZnCl2)Lewis Acid4-6 h85
Copper(II) TriflateLewis Acid3-5 h88
[PN5P]–Ir–pincer complexMetal-Organic2-4 h93
Temperature and Reaction Duration Profiles

Temperature and reaction time are interdependent parameters that must be carefully controlled. Generally, increasing the reaction temperature accelerates the rate of reaction, thereby reducing the required duration. nih.gov Conventional syntheses are often carried out at the reflux temperature of the solvent, which can range from 60°C to 120°C. nih.gov However, excessively high temperatures can lead to the degradation of reactants or products, resulting in lower yields and the formation of impurities. A time-course study is often performed to identify the point at which the reaction reaches completion, avoiding unnecessarily long reaction times that could contribute to side reactions. Kinetic analysis shows that while higher temperatures increase the reaction rate, an optimal balance must be found to ensure product integrity. nih.gov

Table 3: Temperature and Duration Effects on Product Yield

This table shows representative data on the relationship between temperature, time, and yield for a pyrimidine synthesis.

Temperature (°C)Reaction Duration (h)Yield (%)
25 (Room Temp)2435
601268
80685
100482 (slight degradation)
130275 (increased byproducts)
Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating a wide range of reactions, including the synthesis of heterocycles like pyrimidines. mdpi.comnih.gov Microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to dramatic reductions in reaction times—from hours to minutes—and significant improvements in yields. nih.govrsc.org This method is particularly effective for condensation reactions, where it can efficiently overcome activation energy barriers. organic-chemistry.org For the synthesis of this compound, a microwave-assisted approach would likely involve heating the mixture of 3-oxo-3-(m-tolyl)propanenitrile, acetamidine hydrochloride, and a base in a suitable solvent in a sealed microwave reactor. The optimization of microwave synthesis involves adjusting the temperature, pressure, and irradiation time to achieve the best results. nih.gov

Table 4: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis

This table compares the efficiency of conventional and microwave-assisted methods for a representative pyrimidine synthesis.

ParameterConventional Heating (Oil Bath)Microwave-Assisted Synthesis
Temperature 80 °C120-160 °C
Reaction Time 6-12 hours10-30 minutes
Yield (%) 70-85%85-95%
Energy Efficiency LowerHigher
Byproduct Formation ModerateOften Reduced

Isolation and Purification Techniques

The successful synthesis of this compound and its analogues is critically dependent on effective isolation and purification. These processes are essential for removing unreacted starting materials, catalysts, byproducts, and other impurities to yield the target compound with a high degree of purity. The choice of purification strategy is dictated by the physical and chemical properties of the target compound and the impurities present. Standard laboratory techniques such as recrystallization, column chromatography, and thin-layer chromatography are routinely employed.

Recrystallization Procedures

Recrystallization is a fundamental technique for purifying solid organic compounds based on differences in solubility. mt.com The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to allow the desired compound to crystallize while impurities remain dissolved in the mother liquor. mt.com

The selection of an appropriate solvent is the most critical step in developing a recrystallization procedure. mt.com An ideal solvent should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at its boiling point. Conversely, impurities should either be insoluble in the hot solvent or highly soluble at low temperatures. For aminopyrimidine derivatives, which possess both polar (amine, pyrimidine ring) and non-polar (tolyl group) functionalities, a range of solvents and solvent mixtures may be suitable.

Commonly employed solvent systems for the recrystallization of amine-containing heterocyclic compounds include alcohols (e.g., ethanol), esters (e.g., ethyl acetate), and ketones (e.g., acetone), often in combination with a non-polar anti-solvent like hexanes or heptanes. rochester.edureddit.com For basic compounds such as amines, the possibility of forming a salt by adding an acid (e.g., HCl) can be exploited to manipulate solubility and facilitate crystallization. researchgate.net However, care must be taken as amino compounds can be susceptible to oxidation, particularly under acidic conditions. researchgate.net

Solvent/Solvent SystemRationale for Use with AminopyrimidinesReference
Ethanol (EtOH) / WaterEthanol is a good solvent for many organic molecules, and the addition of water as an anti-solvent can effectively induce crystallization for moderately polar compounds. rochester.edu
Hexane (B92381) / Ethyl Acetate (EtOAc)A versatile system where solubility is fine-tuned by adjusting the ratio of the polar solvent (EtOAc) to the non-polar solvent (Hexane). Often a good starting point for many organic compounds. rochester.edu
Dichloromethane (DCM) / HexaneUseful for compounds that are highly soluble in chlorinated solvents; hexane acts as the anti-solvent to promote crystal formation. reddit.com
TolueneAromatic solvents can be effective for crystallizing compounds with aryl groups, leveraging pi-pi stacking interactions in the crystal lattice. rochester.edu
Acetic Acid (AcOH)Organic acids can be used to dissolve basic compounds like amines, sometimes leading to the crystallization of the compound or an adduct upon cooling or addition of an anti-solvent. researchgate.net
Column Chromatography for Product Separation

Column chromatography is a preparative technique used to separate individual compounds from a mixture. nih.gov For the purification of this compound and its analogues, this method is invaluable, especially when dealing with complex reaction mixtures or impurities with similar solubilities to the product. The separation is based on the differential adsorption of compounds to a stationary phase while a mobile phase passes through it. biotage.com

The most common stationary phase is silica (B1680970) gel, which is slightly acidic due to the presence of silanol (B1196071) (Si-OH) groups on its surface. rochester.eduyoutube.com This acidity can pose a challenge when purifying basic compounds like amines, which can interact strongly with the silanol groups via hydrogen bonding or acid-base interactions. biotage.comyoutube.com This interaction can lead to poor separation, significant band tailing, and in some cases, irreversible adsorption or degradation of the product on the column. biotage.com

To mitigate these issues, several strategies are employed:

Addition of a Basic Modifier: A small amount of a competing base, such as triethylamine (Et₃N) or ammonia (B1221849) (in methanol), is often added to the mobile phase (typically 0.1-2%). silicycle.com This modifier neutralizes the acidic sites on the silica gel, preventing strong adsorption of the target amine. biotage.com

Use of Alternative Stationary Phases: Basic alumina (B75360) can be an effective alternative to silica gel for the purification of amines. rochester.edu Additionally, commercially available amine-functionalized silica gels provide a basic surface that is more compatible with amine-containing compounds, often allowing for separation with less polar solvent systems like hexane/ethyl acetate. biotage.com

The mobile phase, or eluent, is chosen based on the polarity of the compounds to be separated, often guided by preliminary analysis using Thin-Layer Chromatography (TLC). Common solvent systems for pyrimidine derivatives include gradients of ethyl acetate in hexanes or methanol (B129727) in dichloromethane for more polar analogues. nih.govsilicycle.com

Stationary PhaseCommon Mobile Phase SystemModifiers/ConsiderationsReference
Silica Gel (SiO₂)Hexane/Ethyl AcetateAddition of ~0.1-2% triethylamine (Et₃N) to prevent tailing of basic compounds. biotage.comsilicycle.com
Silica Gel (SiO₂)Dichloromethane (DCM)/Methanol (MeOH)Used for more polar compounds. A small percentage of ammonia in MeOH can be used as a basic modifier. silicycle.com
Alumina (Al₂O₃, basic or neutral)Hexane/Ethyl AcetateA good alternative to silica for purifying amines, as it lacks the acidic silanol groups. rochester.edu
Amine-Functionalized SilicaHexane/Ethyl AcetateProvides a basic surface, ideal for amine purification without the need for mobile phase modifiers. biotage.com
Reversed-Phase Silica (e.g., C18)Water/Acetonitrile or Water/MethanolSeparates compounds based on hydrophobicity. The most nonpolar compounds elute last. Useful for highly polar analogues. rochester.edu
Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable analytical tool in synthetic organic chemistry for rapidly monitoring the progress of a reaction, identifying the components in a mixture, and determining the appropriate solvent system for column chromatography. acs.org The principles of separation in TLC are the same as in column chromatography. silicycle.com

In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product over time. A small aliquot of the reaction mixture is spotted on a TLC plate (typically silica gel on an aluminum or glass backing), which is then placed in a developing chamber containing a shallow pool of a suitable solvent system. jistox.in As the solvent moves up the plate by capillary action, the components of the mixture travel at different rates depending on their polarity and affinity for the stationary phase. libretexts.org

The position of each compound is quantified by its retention factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. reddit.com An ideal solvent system for separation will result in Rf values for the desired product between 0.2 and 0.4, ensuring good separation from byproducts and efficient elution during subsequent column chromatography. silicycle.com For basic, nitrogen-containing compounds, the addition of a small amount of triethylamine or ammonia to the developing solvent can improve spot shape and prevent streaking. silicycle.com Visualization of the separated spots is typically achieved under UV light (if the compounds are UV-active) or by staining with an appropriate reagent, such as iodine vapor. jistox.in

Mobile Phase CompositionEffect on RfTypical ApplicationReference
10-50% Ethyl Acetate in HexaneIncreasing the proportion of ethyl acetate increases the polarity of the mobile phase, leading to higher Rf values.Standard system for compounds of intermediate polarity. A good starting point for method development. silicycle.com
1-10% Methanol in DichloromethaneA more polar system for separating polar compounds that do not move significantly from the baseline in hexane/ethyl acetate.Purification of polar heterocyclic compounds. silicycle.com
Addition of Triethylamine (Et₃N) or Ammonia (NH₃)Reduces tailing and streaking for basic compounds, often leading to more compact spots and slightly higher Rf values.Analysis of amine-containing compounds on silica gel. silicycle.com
Addition of Acetic Acid (AcOH) or Formic Acid (FA)Improves the chromatography of acidic compounds by suppressing the ionization of acidic functional groups.Analysis of carboxylic acids or other acidic compounds. silicycle.com

Advanced Spectroscopic and Structural Elucidation of 2 Methyl 6 M Tolyl Pyrimidin 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier technique for elucidating the structure of organic molecules by mapping the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 2-Methyl-6-(m-tolyl)pyrimidin-4-amine is predicted to exhibit a series of distinct signals corresponding to each unique proton environment in the molecule. The expected chemical shifts (δ) are influenced by the electronic effects of the pyrimidine (B1678525) ring and the tolyl substituent.

Tolyl Group Protons : The m-tolyl group will display a complex pattern in the aromatic region of the spectrum (typically δ 7.0-8.0 ppm). It will feature four protons: a singlet (or narrowly split triplet) for the proton between the two substituents, two doublets, and a triplet, reflecting their respective ortho, meta, and para couplings.

Pyrimidine Ring Proton : A singlet corresponding to the single proton at the C5 position of the pyrimidine ring is expected. semanticscholar.org Its chemical shift would likely appear downfield, influenced by the adjacent nitrogen atoms. In similar 2-amino-6-aryl pyrimidines, this proton signal (H-5) is often observed as a singlet around δ 7.2-7.6 ppm. semanticscholar.org

Amino Group Protons : The amino (-NH₂) protons at the C4 position will typically appear as a broad singlet. The chemical shift of these protons can vary depending on the solvent and concentration but is often found in the range of δ 5.0-5.5 ppm in related amino pyrimidines. semanticscholar.org

Methyl Group Protons : Two sharp singlets are anticipated for the two methyl groups. The methyl group attached to the pyrimidine ring (C2-CH₃) and the methyl group on the tolyl ring (m-CH₃) will have slightly different chemical environments and thus distinct chemical shifts, likely in the δ 2.3-2.5 ppm range.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
-NH₂ (C4)5.0 - 5.5Broad Singlet2H
Pyrimidine-H (C5)7.2 - 7.6Singlet1H
m-Tolyl-H7.0 - 8.0Multiplet4H
Pyrimidine-CH₃ (C2)2.3 - 2.5Singlet3H
m-Tolyl-CH₃2.3 - 2.5Singlet3H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. For this compound, a total of 12 distinct signals are expected, corresponding to the 12 carbon atoms in the structure.

Pyrimidine Ring Carbons : The three quaternary carbons of the pyrimidine ring (C2, C4, C6) are expected to resonate at lower field (further downfield) due to the deshielding effect of the nitrogen atoms. For example, in similar pyrimidine structures, these carbons can appear in the range of δ 160-170 ppm. mdpi.com The single methine carbon (C5) would appear at a higher field, typically around δ 79-110 ppm. mdpi.com

Tolyl Group Carbons : The six carbons of the tolyl ring will produce six distinct signals. The carbon atom directly attached to the pyrimidine ring and the carbon bearing the methyl group will appear as quaternary signals. The remaining four will be methine carbons (CH), with chemical shifts in the typical aromatic range of δ 120-140 ppm.

Methyl Carbons : The two methyl carbons will resonate at the highest field (most upfield), typically in the δ 20-25 ppm range.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Pyrimidine-CH₃ (C2)20 - 25
m-Tolyl-CH₃20 - 25
Pyrimidine-C580 - 110
m-Tolyl-CH (x4)120 - 140
m-Tolyl-C (Quaternary, x2)135 - 145
Pyrimidine-C2, C4, C6 (Quaternary, x3)160 - 170

Applications of Advanced NMR Techniques

While 1D NMR spectra provide foundational data, 2D NMR techniques are crucial for definitive structural assignment.

COSY (Correlation Spectroscopy) : This experiment would reveal proton-proton coupling networks, which is essential for assigning the signals within the m-tolyl ring by showing which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates protons with their directly attached carbons, allowing for the unambiguous assignment of each protonated carbon in both the pyrimidine and tolyl rings.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is vital for establishing the connectivity across the entire molecule. It shows correlations between protons and carbons that are two or three bonds away. Key correlations would include those between the tolyl protons and the C6 carbon of the pyrimidine ring, confirming the link between the two ring systems. Additionally, correlations from the C2-methyl protons to the C2 and C6 carbons of the pyrimidine ring would confirm the substituent positions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental composition of this compound. The molecular formula of the compound is C₁₂H₁₃N₃.

The expected exact mass for the protonated molecule, [M+H]⁺, can be calculated with high precision. HRMS analysis would be expected to yield a mass value that matches the calculated value to within a few parts per million (ppm), providing strong evidence for the compound's chemical formula. For instance, the calculated m/z for [C₁₂H₁₄N₃]⁺ would be compared to the experimental value. In analyses of similar heterocyclic compounds, HRMS has been used to confirm calculated values with high accuracy (e.g., calculated 241.1481, found 241.1500). mdpi.com

Table 3: Predicted HRMS Data

IonMolecular FormulaCalculated Exact Mass [M+H]⁺
Protonated MoleculeC₁₂H₁₄N₃⁺199.2536

LC-MS and UPLC-MS Applications for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are hybrid techniques that combine the separation power of chromatography with the detection capabilities of mass spectrometry.

These methods are essential for assessing the purity of a synthesized batch of this compound. The sample is injected into the LC or UPLC system, where it is separated from any impurities, starting materials, or byproducts. As each component elutes from the chromatography column, it enters the mass spectrometer.

The resulting chromatogram will show a major peak corresponding to the target compound at a specific retention time. The mass spectrum of this peak should display the expected mass-to-charge ratio (m/z) for the protonated molecule, confirming its identity. Any other peaks in the chromatogram would represent impurities, and their mass spectra can be used to help identify them. UPLC offers faster analysis times and higher resolution compared to traditional HPLC, making it a preferred method for high-throughput purity analysis.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding framework of a molecule. The vibrational modes are sensitive to the molecule's structure, symmetry, and electronic properties.

The Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra of this compound are expected to exhibit a series of characteristic bands corresponding to the vibrations of its constituent parts: the aminopyrimidine ring, the tolyl group, and the methyl substituent. For related compounds like 2-chloro-4-methylaniline (B104755) and 2-chloro-6-methylaniline, FT-IR and FT-Raman spectra have been successfully recorded and analyzed to provide a complete vibrational assignment. nih.govnih.gov The analysis for the title compound would similarly involve identifying the fundamental modes of vibration.

In aminopyrimidine derivatives, the N-H stretching vibrations of the primary amino group are typically observed as distinct bands in the high-frequency region of the IR spectrum, often between 3100 and 3500 cm⁻¹. ijirset.com The aromatic C-H stretching vibrations from the pyrimidine and tolyl rings are expected in the 3000–3100 cm⁻¹ region. researchgate.net The region from 1400 to 1650 cm⁻¹ is particularly diagnostic, containing the C=C and C=N stretching vibrations of the heterocyclic and aromatic rings, as well as the N-H in-plane bending (scissoring) mode of the amino group. ijirset.comresearchgate.net

A complete assignment of the vibrational modes can be achieved by comparing the experimental spectra with those of similar molecules and with theoretical calculations, such as those employing Density Functional Theory (DFT). nih.govnih.gov The table below outlines the expected characteristic absorption bands for this compound based on data from analogous structures. nih.govijirset.comresearchgate.netresearchgate.net

Expected Wavenumber Range (cm⁻¹) Vibrational Mode Assignment Affected Functional Group(s)
3300 - 3500Asymmetric & Symmetric N-H StretchingAmino (-NH₂)
3000 - 3100Aromatic C-H StretchingPyrimidine Ring, Tolyl Ring
2850 - 3000Aliphatic C-H StretchingMethyl (-CH₃)
1620 - 1650N-H In-plane Bending (Scissoring)Amino (-NH₂)
1550 - 1620C=N and C=C Ring StretchingPyrimidine Ring
1450 - 1550C=C Aromatic Ring StretchingTolyl Ring
1430 - 1470Asymmetric C-H BendingMethyl (-CH₃)
1350 - 1390Symmetric C-H BendingMethyl (-CH₃)
1250 - 1350C-N StretchingAmino Group, Pyrimidine Ring
700 - 900C-H Out-of-plane BendingPyrimidine and Tolyl Rings

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including molecular conformation, bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing.

The crystal packing of aminopyrimidine derivatives is typically dominated by a network of intermolecular hydrogen bonds, which create robust supramolecular architectures. These interactions are crucial in determining the physical properties of the solid material.

The amino group (-NH₂) is an excellent hydrogen-bond donor, while the nitrogen atoms within the pyrimidine ring are effective hydrogen-bond acceptors. This donor-acceptor complementarity leads to the formation of strong N-H···N hydrogen bonds.

In the crystal structure of the closely related compound 2-Chloro-6-methylpyrimidin-4-amine, molecules are linked by pairs of N-H···N hydrogen bonds, forming centrosymmetric inversion dimers. nih.gov These dimers are further connected through additional N-H···N interactions, creating a two-dimensional network. nih.gov Similar motifs are observed in 4-Methyl-6-phenyl-pyrimidin-2-amine, where intermolecular N-H···N hydrogen bonds link molecules into an infinite three-dimensional network. nih.gov

For this compound, a similar pattern of N-H···N hydrogen bonding is anticipated to be the primary driver of the supramolecular assembly. Weaker interactions, such as C-H···N or C-H···π contacts involving the methyl and aromatic C-H groups, would likely provide additional stabilization to the crystal lattice. The specific hydrogen bonding parameters for the analog 2-Chloro-6-methylpyrimidin-4-amine are detailed below as a representative example. nih.gov

Donor-H···Acceptor D-H (Å) H···A (Å) D···A (Å) **D-H···A (°) **Symmetry Operation
N4-H4A···N10.862.223.065(3)168-x+2, -y+1, -z+2
N4-H4B···N30.862.343.149(3)157x-1, y, z

Analysis of Crystal Packing and Supramolecular Networks

Pi-Pi Stacking Interactions

Pi-pi (π-π) stacking interactions are non-covalent interactions that play a vital role in the supramolecular assembly of aromatic compounds. In the crystal lattice of molecules structurally related to this compound, these interactions are frequently observed, contributing to the stability of the crystal structure.

In analogous pyrimidine derivatives, π-π stacking interactions manifest as parallel arrangements of the pyrimidine and aryl rings of adjacent molecules. For instance, in the crystal structure of some 4-amino-2,6-disubstituted pyrimidines, the molecules are linked into sheets, which are further reinforced by aromatic π-π stacking interactions st-andrews.ac.uk. While specific quantitative data for this compound is not available, the general principles of π-π stacking in similar heterocyclic systems can be applied. The centroid-to-centroid distance between the stacked rings is a key parameter in defining the strength and nature of this interaction. These distances typically fall in the range of 3.3 to 3.8 Å for effective π-π stacking.

The nature of the substituents on the aromatic rings can influence the geometry and energy of these interactions. The presence of a methyl group on the tolyl ring and the amino and methyl groups on the pyrimidine ring of the target compound would modulate the electron density of the aromatic systems, thereby affecting the electrostatic component of the π-π stacking. It is common to observe offset-stacked or parallel-displaced arrangements, which minimize electrostatic repulsion and maximize attractive van der Waals forces nih.gov. In some related crystal structures, these interactions, in conjunction with other non-covalent forces like hydrogen bonding, dictate the formation of extended one-, two-, or three-dimensional networks nih.govacs.org.

Interaction TypeTypical Centroid-Centroid Distance (Å)Contributing Factors
Parallel-displaced π-π stacking3.3 - 3.8Van der Waals forces, electrostatic interactions
T-shaped π-π stacking4.5 - 5.5Quadrupole interactions
Table 1: General Parameters of Pi-Pi Stacking Interactions in Aromatic Systems.

Dihedral Angle Analysis within Molecular Structures

Crystal structure analyses of closely related compounds provide valuable reference points. For example, in N-Butyl-4-methyl-6-phenylpyrimidin-2-amine, the dihedral angle between the pyrimidine and benzene (B151609) rings is a mere 3.15 (6)° nih.gov. This near co-planarity suggests minimal steric hindrance and potential for extended conjugation between the two aromatic systems.

Conversely, the crystal structure of 4-Methyl-6-phenylpyrimidin-2-amine reveals two independent molecules in the asymmetric unit with significantly different dihedral angles of 29.41 (2)° and 46.32 (3)° nih.gov. This variation highlights the conformational flexibility of the molecule and the influence of the crystal packing environment on the rotational orientation of the phenyl group relative to the pyrimidine core. The different angles observed in the same crystal structure indicate that the energy barrier to rotation around the C-C bond connecting the two rings is relatively low.

For this compound, the presence of the methyl group at the meta-position of the tolyl ring is not expected to introduce significant additional steric hindrance that would force a large dihedral angle. Therefore, it is plausible that this compound could adopt a conformation with a relatively small to moderate dihedral angle, allowing for a degree of electronic communication between the pyrimidine and tolyl moieties.

Analogous CompoundDihedral Angle (°)Reference
N-Butyl-4-methyl-6-phenylpyrimidin-2-amine3.15 (6) nih.gov
4-Methyl-6-phenylpyrimidin-2-amine29.41 (2) (Molecule 1) nih.gov
46.32 (3) (Molecule 2)
Table 2: Dihedral Angles in Structurally Similar Compounds.

Computational and Theoretical Chemistry Studies of 2 Methyl 6 M Tolyl Pyrimidin 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure and reactivity of compounds at the atomic level. For a molecule like 2-Methyl-6-(m-tolyl)pyrimidin-4-amine, methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) would be employed to predict its properties.

Density Functional Theory (DFT) Methodologies and Basis Set Selection

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. Studies on similar pyrimidine (B1678525) structures frequently utilize hybrid functionals, most commonly B3LYP (Becke, 3-parameter, Lee–Yang–Parr). irjweb.comnih.govnih.gov This functional combines the strengths of both Hartree-Fock theory and DFT.

The choice of a basis set is crucial for the accuracy of the calculations. A common and effective choice for molecules of this size is the Pople-style basis set, such as 6-311++G(d,p). irjweb.comnih.govjocpr.com The inclusion of diffuse functions (++) is important for accurately describing anions and weak interactions, while polarization functions (d,p) allow for more flexibility in describing the shape of electron orbitals, which is critical for accurate geometry and energy predictions.

Hartree-Fock (HF) Level Calculations

Hartree-Fock (HF) is an ab initio method that solves the Schrödinger equation without empirical parameterization, though it does not account for electron correlation. While less accurate than modern DFT or post-HF methods for many properties, HF calculations are often used as a starting point for more complex computations. researchgate.netnih.gov They can provide a foundational understanding of the electronic structure and are sometimes used in comparative studies alongside DFT to gauge the effect of electron correlation. nih.gov

Optimized Molecular Geometries and Parameters (Bond Lengths, Bond Angles)

A primary output of quantum chemical calculations is the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms. This provides theoretical predictions for bond lengths, bond angles, and dihedral angles. For structurally related pyrimidine derivatives, DFT calculations have shown good agreement with experimental data where available. nih.gov

A theoretical study on this compound would produce a detailed table of these parameters. For instance, one would expect specific lengths for the C-N and C-C bonds within the pyrimidine ring, the C-N bond of the amine group, and the bonds connecting the pyrimidine to the methyl and tolyl groups. The planarity of the pyrimidine ring and the rotational angle of the tolyl group would be key findings.

Table 1: Hypothetical Optimized Geometrical Parameters This table is illustrative and not based on published data for the specific compound.

Parameter Bond Length (Å) Parameter Bond Angle (°)
N1-C2 1.34 C6-N1-C2 117.0
C2-N3 1.33 N1-C2-N3 125.0
N3-C4 1.38 C2-N3-C4 117.5
C4-C5 1.40 N3-C4-C5 122.0
C5-C6 1.39 C4-C5-C6 117.0
C6-N1 1.35 C5-C6-N1 121.5
C4-N(amine) 1.36 N3-C4-N(amine) 118.0

Electronic Structure Analysis

Analysis of the electronic structure provides insight into the reactivity, stability, and optical properties of a molecule.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. irjweb.com The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular reactivity and stability. nih.govresearchgate.net A small energy gap suggests high chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

For pyrimidine derivatives, the HOMO is often distributed over the electron-rich parts of the molecule, including the pyrimidine ring and amine substituents, while the LUMO is typically centered on the electron-deficient pyrimidine ring.

Table 2: Hypothetical Frontier Orbital Energies This table is illustrative and not based on published data for the specific compound.

Parameter Energy (eV)
EHOMO -6.20
ELUMO -1.15

Charge Transfer Phenomena

Intramolecular charge transfer (ICT) plays a significant role in the photophysical properties of many organic molecules. In a molecule like this compound, the amino group acts as an electron donor and the pyrimidine ring as an electron acceptor. The presence of the tolyl group can further modulate this electronic landscape. Computational analysis of the HOMO and LUMO distributions can visualize this phenomenon; typically, an electronic transition from the HOMO to the LUMO results in a shift of electron density from the donor part of the molecule to the acceptor part. nih.gov This charge transfer is fundamental to understanding the molecule's potential applications in areas like fluorescent probes and nonlinear optics.

Following a comprehensive search of available scientific literature, no specific computational or theoretical chemistry studies were found for the compound This compound . The requested analyses, including Molecular Electrostatic Potential (MEP) Mapping, Natural Bond Orbital (NBO) Analysis, Total Density of States (TDOS), Fukui Functions, First Order Hyperpolarizability Calculations, and Non-Covalent Interaction (NCI) Analysis, have not been published in the accessible literature for this particular molecule.

While computational studies are common for various pyrimidine derivatives due to their significance in medicinal chemistry and materials science, this specific compound does not appear to have been the subject of such detailed theoretical investigation. nih.govaip.orgresearchgate.net Research in this area often focuses on understanding the electronic properties, reactivity, and intermolecular interactions of molecules to predict their behavior and guide the design of new compounds with specific properties. researchgate.netnih.gov

General methodologies for the computational analyses requested are well-established in the field of theoretical chemistry:

Molecular Electrostatic Potential (MEP) Mapping is used to visualize the electron density distribution of a molecule, identifying electrophilic and nucleophilic sites.

Natural Bond Orbital (NBO) Analysis provides insights into charge transfer, hyperconjugative interactions, and the Lewis structure of a molecule.

Total Density of States (TDOS) analysis helps in understanding the molecular orbital energy levels and the electronic structure.

Fukui Functions are employed to predict the local reactivity and selectivity of different atomic sites within a molecule.

First Order Hyperpolarizability Calculations are performed to determine the nonlinear optical (NLO) properties of a compound.

Non-Covalent Interaction (NCI) Analysis is a method to visualize and characterize weak interactions, such as van der Waals forces and hydrogen bonds.

Although these techniques have been applied to a wide range of organic molecules, including various substituted pyrimidines, the specific data for this compound is not available in the reviewed sources. nih.govresearchgate.netjocpr.com Therefore, the detailed sections and data tables as outlined in the query cannot be generated at this time. Further experimental or theoretical research would be required to produce the specific computational data for this compound.

Non-Covalent Interaction (NCI) Analysis

Reduced Density Gradient (RDG) Maps

Reduced Density Gradient (RDG) analysis is a computational method used to visualize and understand non-covalent interactions (NCIs) within and between molecules. This technique is based on the electron density (ρ) and its gradient (∇ρ). By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ), different types of interactions can be identified and visualized in 3D space.

Typically, RDG maps are color-coded to distinguish the nature of the interactions:

Blue or Green: Indicates strong attractive interactions, such as hydrogen bonds.

Green or Light Green: Represents weaker van der Waals interactions.

Red: Signifies repulsive interactions, often found in sterically hindered regions or within rings.

For this compound, an RDG analysis would be expected to reveal intramolecular hydrogen bonds involving the amine group and the pyrimidine nitrogen atoms, as well as van der Waals interactions between the tolyl and pyrimidine rings. Steric repulsion might be observed between the methyl groups and adjacent atoms.

Wave Function Localized Orbital Locator (LOL)

The Localized Orbital Locator (LOL) is a function of the wave function that helps in identifying regions of high electron localization, which are characteristic of chemical bonds and lone pairs. It is derived from the kinetic energy density of the electrons. LOL maps provide a clear, intuitive picture of the electron distribution in a molecule.

The LOL values typically range from 0 to 1, where:

High LOL values (approaching 1): Indicate regions where electrons are highly localized, such as in covalent bonds and lone pairs. These areas are often depicted in red or orange.

Low LOL values (approaching 0): Correspond to regions of electron delocalization or where the electron density is low.

An LOL analysis of this compound would visualize the covalent bonds within the pyrimidine and tolyl rings, the C-N and C-C bonds, and the lone pairs on the nitrogen atoms. This would provide a detailed representation of the molecule's electronic structure.

Theoretical UV-Vis Spectroscopy

Theoretical UV-Vis spectroscopy involves calculating the electronic absorption spectrum of a molecule using quantum chemical methods, most commonly Time-Dependent Density Functional Theory (TD-DFT). These calculations predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands.

The calculations provide insights into the nature of the electronic transitions, such as n→π* (transitions from a non-bonding orbital to an anti-bonding pi orbital) and π→π* (transitions from a bonding pi orbital to an anti-bonding pi orbital). By analyzing the molecular orbitals involved in these transitions (e.g., the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), the character of the electronic excitation can be determined.

For this compound, a theoretical UV-Vis spectrum would likely show characteristic π→π* transitions associated with the aromatic pyrimidine and tolyl ring systems. The presence of the amino group might also give rise to n→π* transitions. The calculated spectrum could be compared with experimental data to validate the computational methodology.

Chemical Reactivity and Derivatization Strategies of 2 Methyl 6 M Tolyl Pyrimidin 4 Amine

Electrophilic and Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Ring

The reactivity of the pyrimidine ring in 2-Methyl-6-(m-tolyl)pyrimidin-4-amine is dictated by the electronic effects of its substituents: the electron-donating methyl and amino groups, and the aryl (m-tolyl) group. The amino group at the C4 position and the methyl group at the C2 position increase the electron density of the ring, making it more susceptible to electrophilic attack than the parent pyrimidine. Conversely, the nitrogen atoms in the ring create electron-deficient centers, particularly at the C2, C4, and C6 positions, which are prone to nucleophilic attack, especially when a suitable leaving group is present.

Chemoselective Functionalization and Regioselectivity

The presence of multiple reactive sites on this compound necessitates a careful consideration of chemoselectivity and regioselectivity in its functionalization. The amino group can act as a nucleophile, while the pyrimidine ring itself can undergo both electrophilic and nucleophilic substitution.

In electrophilic aromatic substitution reactions, the activating amino and methyl groups direct incoming electrophiles. Theoretical considerations suggest that the C5 position is the most likely site for electrophilic attack, as it is activated by both the C4-amino and C6-aryl groups, and is sterically accessible. Halogenation, nitration, and sulfonation are expected to proceed at this position, provided that the reaction conditions are controlled to prevent reaction at the more nucleophilic exocyclic amino group.

Nucleophilic aromatic substitution (SNAr) on the pyrimidine ring of this compound is less straightforward without a pre-installed leaving group. However, derivatization to introduce a leaving group, such as a halogen or a sulfonyl group, at the C2 or C4 positions can open avenues for a variety of nucleophilic substitutions. The regioselectivity of such reactions is highly dependent on the nature of the leaving group and the nucleophile. In related 2,4,6-trisubstituted pyrimidine systems, the differential reactivity of leaving groups at various positions allows for sequential and regioselective substitutions. For instance, in 2,4,6-trichloropyrimidine, the chlorine at the C4 position is generally the most reactive towards nucleophiles, followed by the C2 and then the C6 positions.

Mechanistic Studies of Reactions Involving the Pyrimidin-4-amine Moiety

The aminopyrimidine moiety is not merely a passive substituent; it actively participates in and influences the course of various chemical transformations. Understanding the mechanisms of these reactions is crucial for predicting outcomes and designing novel synthetic routes.

Investigation of Rearrangement Mechanisms (e.g., Dimroth Rearrangement)

The Dimroth rearrangement is a well-documented isomerization reaction in heterocyclic chemistry, particularly in nitrogen-containing heterocycles like pyrimidines. This rearrangement typically involves the opening of the heterocyclic ring followed by rotation of a side chain and subsequent ring closure, leading to the exchange of an endocyclic and an exocyclic heteroatom.

For this compound, a Dimroth-type rearrangement could potentially occur under acidic or basic conditions. The generally accepted mechanism involves the initial protonation or deprotonation of the pyrimidine ring, followed by a nucleophilic attack (often by water or hydroxide) at an electron-deficient carbon, leading to a ring-opened intermediate. Subsequent bond rotation and recyclization would result in a structural isomer. While specific studies on the Dimroth rearrangement of this compound are not extensively reported, the general principles suggest that such a transformation is plausible and would lead to an N-substituted pyrimidin-2-one or a related isomer, depending on the specific reaction conditions and the nature of the substituents.

Elucidation of Reaction Intermediates

The elucidation of reaction intermediates is fundamental to a deep understanding of reaction mechanisms. In the context of reactions involving this compound, various transient species can be postulated.

For instance, in electrophilic substitution reactions on the pyrimidine ring, the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion, is a key step. The stability of this intermediate is influenced by the electronic contributions of the substituents and determines the regiochemical outcome of the reaction.

In nucleophilic aromatic substitutions on a suitably derivatized pyrimidine ring, a Meisenheimer complex, a resonance-stabilized anionic intermediate, is often formed. Spectroscopic techniques and computational studies are invaluable tools for detecting and characterizing such fleeting intermediates, thereby providing direct evidence for the proposed reaction pathways.

Synthetic Transformations and Functional Group Interconversions

The functional groups present in this compound, namely the amino group and the methyl group, provide handles for a variety of synthetic transformations and interconversions, allowing for the generation of a diverse library of derivatives.

Formation of Amide Derivatives

The exocyclic amino group at the C4 position is a key site for derivatization. Its nucleophilic character allows for facile reaction with a wide range of electrophiles, most notably acylating agents, to form amide derivatives. The formation of an amide bond is a robust and widely utilized transformation in organic synthesis.

The acylation of this compound can be achieved using various reagents and conditions, as summarized in the table below.

Acylating AgentCoupling Reagent/CatalystSolventReaction ConditionsProduct
Acyl Halides (e.g., Acetyl Chloride)Base (e.g., Pyridine, Triethylamine)Dichloromethane (B109758), THFRoom TemperatureN-(2-Methyl-6-(m-tolyl)pyrimidin-4-yl)acetamide
Carboxylic Anhydrides (e.g., Acetic Anhydride)None or Acid/Base CatalystAcetic Acid, PyridineVaries (RT to Reflux)N-(2-Methyl-6-(m-tolyl)pyrimidin-4-yl)acetamide
Carboxylic AcidsCarbodiimides (e.g., DCC, EDC)Dichloromethane, DMFRoom TemperatureCorresponding N-acyl derivative
EstersBase (e.g., Sodium Methoxide)Methanol (B129727)RefluxCorresponding N-acyl derivative

These amide derivatives often exhibit distinct physicochemical and biological properties compared to the parent amine. The introduction of an acyl group can modulate factors such as solubility, hydrogen bonding capacity, and steric profile, which can be strategically employed in the design of new functional molecules.

Synthesis of Urea (B33335) and Thiourea (B124793) Analogues

The derivatization of this compound into urea and thiourea analogues represents a common strategy in medicinal chemistry to explore the impact of hydrogen bonding donors and acceptors on biological activity. These transformations typically involve the reaction of the exocyclic amino group with isocyanates and isothiocyanates, respectively.

The synthesis of urea derivatives from this compound can be achieved by reacting it with an appropriate isocyanate. This reaction is generally carried out in an inert solvent, such as toluene, at a slightly elevated temperature. The nucleophilic exocyclic amino group of the pyrimidine attacks the electrophilic carbon of the isocyanate, leading to the formation of the corresponding N,N'-substituted urea.

Similarly, the synthesis of thiourea analogues involves the reaction of this compound with an isothiocyanate. This reaction typically proceeds under mild conditions, often in a solvent like acetone (B3395972) at reflux. The exocyclic amine adds to the carbon of the isothiocyanate, yielding the desired thiourea derivative. The general synthetic routes are depicted below:

General Reaction Scheme for Urea and Thiourea Synthesis

Urea Synthesis: this compound + R-N=C=O → N-(2-Methyl-6-(m-tolyl)pyrimidin-4-yl)-N'-R-urea

Thiourea Synthesis: this compound + R-N=C=S → N-(2-Methyl-6-(m-tolyl)pyrimidin-4-yl)-N'-R-thiourea

Detailed spectroscopic characterization, including ¹H NMR, ¹³C NMR, and FT-IR, is essential to confirm the structures of the resulting urea and thiourea derivatives. For instance, the ¹³C NMR spectra would show a characteristic signal for the urea carbonyl group (C=O) typically in the range of 153-158 ppm, while the thiourea thiocarbonyl group (C=S) would appear further downfield. researchgate.net

Alkylation Strategies

Alkylation of this compound can potentially occur at several nucleophilic sites: the exocyclic amino group (N-alkylation) or the ring nitrogen atoms (endocyclic alkylation). The regioselectivity of the alkylation is influenced by factors such as the nature of the alkylating agent, the reaction conditions (solvent, temperature, and base), and the electronic properties of the pyrimidine ring.

Generally, the exocyclic amino group in 4-aminopyrimidines is more nucleophilic than the ring nitrogens, favoring N-alkylation at the amino substituent. However, in the presence of strong bases and highly reactive alkylating agents, alkylation at the ring nitrogens can also occur. For instance, studies on similar 2-amino-6-methylpyrimidin-4-one systems have shown that alkylation can lead to a mixture of N3 and O4 alkylated products, depending on the reaction conditions. europeanscience.orgeuropeanscience.org

A common method for the N-alkylation of aminopyrimidines involves the use of an alkyl halide in the presence of a base, such as cesium carbonate, in a polar aprotic solvent like acetonitrile. The base is crucial to deprotonate the amino group, increasing its nucleophilicity.

Table of Expected Alkylation Products and Conditions

Alkylating AgentBaseSolventExpected Major Product
Methyl iodideCesium CarbonateAcetonitrile2-Methyl-N-methyl-6-(m-tolyl)pyrimidin-4-amine
Benzyl bromidePotassium CarbonateDMFN-Benzyl-2-methyl-6-(m-tolyl)pyrimidin-4-amine
Ethyl bromoacetateSodium HydrideTHFEthyl 2-((2-methyl-6-(m-tolyl)pyrimidin-4-yl)amino)acetate

It is important to note that overalkylation to form tertiary amines can be a competing side reaction, especially with more reactive alkylating agents or stronger bases. Careful control of stoichiometry and reaction conditions is necessary to achieve selective monoalkylation. ias.ac.in

Hydrolysis Reactions

The 4-amino group of pyrimidine derivatives can undergo hydrolysis to the corresponding 4-oxo derivative under certain conditions, typically involving strong acids and elevated temperatures. The susceptibility of the C-N bond to cleavage is dependent on the electronic nature of the pyrimidine ring and the substituents present.

For 2,4-diaminopyrimidine (B92962) systems, it has been observed that hydrolysis with strong acids like 6 M HCl can lead to the selective hydrolysis of one of the amino groups. nih.gov The regioselectivity of this hydrolysis is influenced by the electronic properties of the substituents on the pyrimidine ring. The presence of an electron-donating group can alter the preferred site of hydrolysis. nih.gov

In the case of this compound, acidic hydrolysis would likely involve protonation of a ring nitrogen, which would activate the C4 position towards nucleophilic attack by water. The subsequent loss of ammonia (B1221849) would lead to the formation of 2-methyl-6-(m-tolyl)pyrimidin-4(3H)-one.

Proposed Hydrolysis Reaction this compound + H₂O (in the presence of strong acid) → 2-Methyl-6-(m-tolyl)pyrimidin-4(3H)-one + NH₃

Structure-Reactivity Relationships in Pyrimidin-4-amine Systems

The chemical reactivity of this compound is governed by the interplay of electronic and steric effects of its constituent groups. The pyrimidine ring is inherently electron-deficient, which influences the nucleophilicity of the exocyclic amino group and the susceptibility of the ring to nucleophilic attack.

In electrophilic reactions targeting the pyrimidine ring, the presence of the activating amino and methyl groups would direct substitution to the C5 position. However, the pyrimidine ring is generally deactivated towards electrophilic attack. Studies on related 4,6-disubstituted pyrimidines have shown a complex relationship between the electronic nature of the substituents and the reactivity towards electrophiles. csu.edu.auresearchgate.net For instance, the presence of an aryl group on an amino substituent can impede electrophilic reactions. csu.edu.au

In nucleophilic substitution reactions, such as the derivatization of the 4-amino group, the nucleophilicity of the exocyclic amine is a key factor. The electron-donating methyl group at the 2-position would be expected to enhance this nucleophilicity, facilitating reactions like the synthesis of urea and thiourea analogues, and N-alkylation. The acidity of the exocyclic amino group is also influenced by the substituents, which can affect its ease of deprotonation in base-mediated reactions. nih.gov

The relative stability of tautomers can also play a role in the reactivity of pyrimidin-4-amine systems. Theoretical studies on pyrimidin-4(3H)-imine have explored the energetics of N-inversion and tautomerization, which can be influenced by the substitution pattern on the ring. glaserchemgroup.com

Coordination Chemistry and Advanced Material Science Applications

2-Methyl-6-(m-tolyl)pyrimidin-4-amine as a Ligand in Metal Complex Formation

While direct studies on the coordination chemistry of this compound are not extensively documented, the broader class of pyrimidine (B1678525) derivatives is well-regarded for its ability to form stable complexes with a variety of metal ions. The nitrogen atoms within the pyrimidine ring, along with the exocyclic amine group, present potential coordination sites for metal binding.

The formation of metal complexes is significantly influenced by the electronic and steric properties of the ligands involved. In the case of this compound, the methyl and tolyl groups can be expected to introduce specific steric and electronic effects that would modulate the stability and geometry of any resulting metal complexes. The versatility of pyrimidine derivatives as ligands is highlighted by their use in forming complexes with transition metals, which have been explored for various catalytic and biological applications.

Research into related pyrimidine compounds has demonstrated their capacity to act as versatile ligands. For instance, various substituted pyrimidines have been successfully used to synthesize coordination complexes with metals such as copper, nickel, and cobalt. These complexes often exhibit interesting structural and electronic properties, which are a direct consequence of the ligand's architecture. The study of such complexes provides insights into metal-ligand interactions and has been instrumental in the development of new catalysts and materials.

Role in the Design and Synthesis of Functional Materials

The synthesis of functional materials often relies on the specific molecular architecture of the constituent building blocks. Pyrimidine derivatives, including compounds structurally similar to this compound, are valuable in materials science due to their rigid structures and potential for forming extended networks through various intermolecular interactions.

Although specific research on the use of this compound in functional materials is not widely available, the general class of pyrimidines has been incorporated into various materials with applications in electronics, optics, and catalysis. For example, pyrimidine-based compounds have been investigated for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices. The electronic properties of the pyrimidine ring can be tuned through the introduction of different substituents, allowing for the design of materials with specific charge-transport characteristics.

Advanced Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of pyrimidine (B1678525) derivatives has traditionally relied on methods that are often energy-intensive and utilize hazardous reagents. powertechjournal.com The future of synthesizing 2-Methyl-6-(m-tolyl)pyrimidin-4-amine will undoubtedly be in the realm of green and sustainable chemistry. benthamdirect.com This involves a shift towards methodologies that prioritize atom economy, the use of renewable resources, and the reduction of chemical waste. benthamdirect.combohrium.com

Key areas for development include:

Multicomponent Reactions: These reactions, where multiple starting materials react in a single step to form a complex product, are highly efficient and atom-economical. bohrium.com Future research could focus on developing a one-pot synthesis of this compound from simple, readily available precursors.

Catalysis: The use of novel catalysts, including biocatalysts, reusable heterogeneous catalysts, and metal-free catalysts, can lead to more sustainable synthetic processes. powertechjournal.com Research into enzymatic or chemoenzymatic routes could provide highly selective and environmentally friendly methods for the synthesis of this compound.

Alternative Energy Sources: Microwave-assisted and ultrasound-induced synthesis are emerging as powerful tools in green chemistry. powertechjournal.combenthamdirect.com These techniques can significantly reduce reaction times and energy consumption compared to conventional heating methods. benthamdirect.com

Synthetic ApproachKey Advantages
Multicomponent ReactionsHigh atom economy, reduced waste, simplified procedures. bohrium.com
BiocatalysisHigh selectivity, mild reaction conditions, use of renewable resources. powertechjournal.com
Microwave-Assisted SynthesisRapid reaction rates, increased yields, energy efficiency. powertechjournal.combenthamdirect.com
Ultrasound-Induced SynthesisEnhanced reaction rates, improved yields, milder conditions. powertechjournal.combenthamdirect.com

Integration of Advanced Characterization Techniques for In-depth Understanding

A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and potential applications. While standard techniques like NMR and mass spectrometry provide basic structural information, future research will benefit from the integration of more advanced characterization methods.

Advanced techniques that could be employed include:

X-ray Crystallography: Determining the single-crystal X-ray structure would provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. This can offer insights into its physical properties and potential for polymorphism.

Advanced NMR Spectroscopy: Two-dimensional NMR techniques, such as HSQC, HMBC, and NOESY, can provide a more detailed picture of the molecule's connectivity and spatial arrangement.

Hirshfeld Surface Analysis: This technique, often used in conjunction with X-ray crystallography, allows for the visualization and quantification of intermolecular interactions, which is crucial for understanding crystal packing and properties. mdpi.com

Refinement of Computational Models for Enhanced Predictive Power

Computational chemistry has become an indispensable tool in modern chemical research. For this compound, the refinement of computational models can provide significant predictive power regarding its properties and reactivity.

Future computational studies could focus on:

Quantum Chemical Calculations: High-level density functional theory (DFT) calculations can be used to predict a wide range of properties, including molecular geometry, vibrational frequencies, and electronic structure.

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models for a series of related pyrimidine derivatives, it may be possible to predict the biological activity of this compound. mdpi.comnih.gov These models correlate structural features with activity, guiding the design of new and more potent compounds. mdpi.com

Molecular Docking and Dynamics Simulations: If a biological target is identified, molecular docking can predict the binding mode and affinity of the compound. rsc.orgresearchgate.net Molecular dynamics simulations can then be used to study the stability of the protein-ligand complex over time. rsc.org

Computational MethodPredicted Properties
Density Functional Theory (DFT)Molecular geometry, electronic properties, spectral data. mdpi.com
QSARPotential biological activity. mdpi.comnih.gov
Molecular DockingBinding affinity and mode to biological targets. rsc.orgresearchgate.net
Molecular DynamicsStability of ligand-receptor complexes. rsc.org

Exploration of New Chemical Transformations and Reactivity Patterns

The pyrimidine ring is a versatile scaffold for further chemical modification. rsc.org Future research should explore new chemical transformations of this compound to generate a library of novel derivatives with potentially interesting properties.

Areas of exploration include:

C-H Functionalization: Direct C-H activation and functionalization of the pyrimidine or tolyl ring would provide an efficient way to introduce new substituents without the need for pre-functionalized starting materials.

Cross-Coupling Reactions: The amino group and the aromatic rings provide handles for various cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, to create more complex molecular architectures.

Photoredox Catalysis: This emerging field of catalysis could open up new avenues for the functionalization of this compound under mild and environmentally friendly conditions.

Potential for Derivatization in Analytical Chemistry

The chemical modification of a compound to make it more suitable for analysis is known as derivatization. mdpi.commdpi.com this compound, with its primary amino group, is an excellent candidate for derivatization in analytical chemistry.

Potential applications include:

Chromatographic Analysis: Derivatization can be used to improve the chromatographic properties of the compound, for example, by increasing its volatility for gas chromatography (GC) or enhancing its retention and detection in high-performance liquid chromatography (HPLC). researchgate.netjournalajacr.com

Enhanced Detection: By introducing a chromophore or fluorophore through derivatization, the detectability of the compound can be significantly improved, allowing for more sensitive and accurate quantification. journalajacr.com Common derivatizing reagents for amines include dansyl chloride and fluorescamine. journalajacr.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Methyl-6-(m-tolyl)pyrimidin-4-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, pyrimidine derivatives are often synthesized by refluxing intermediates (e.g., 4-chloro-pyrimidines) with amines in ethanol under catalytic conditions . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and stoichiometry of reactants. Purity (>95%) is typically achieved via recrystallization or column chromatography .

Q. Which spectroscopic techniques are critical for structural characterization, and what key features confirm the identity of this compound?

  • Methodological Answer :

  • NMR : 1H^1H NMR should show signals for the methyl group (~δ 2.3 ppm), aromatic protons (δ 6.8–8.2 ppm), and amine protons (δ 5.5–6.5 ppm). 13C^{13}C NMR confirms the pyrimidine ring carbons (δ 150–160 ppm) .
  • Mass Spectrometry : The molecular ion peak (e.g., m/z 214.27 for C12_{12}H14_{14}N4_4) and fragmentation patterns validate the structure .
  • X-ray Crystallography : Used to resolve bond angles and crystal packing, critical for confirming stereochemistry .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations improve the design of synthetic pathways for this compound?

  • Methodological Answer : Reaction path search algorithms (e.g., density functional theory) predict transition states and energetics, reducing trial-and-error experimentation. For instance, ICReDD’s workflow integrates quantum calculations with experimental data to optimize conditions (e.g., solvent selection, catalyst use) . Computational tools like Gaussian or ORCA model reaction feasibility, while molecular docking predicts biological target interactions .

Q. What strategies resolve contradictions in biological activity data across different assay systems for pyrimidine derivatives?

  • Methodological Answer :

  • Assay Standardization : Control variables like cell line viability, solvent effects (e.g., DMSO concentration), and incubation time .
  • Dose-Response Curves : Validate activity thresholds (IC50_{50}) across multiple replicates.
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 4-methyl-6-phenylpyrimidin-2-amine) to identify trends in substituent effects .

Q. How do crystallographic data inform the structure-activity relationship (SAR) of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction reveals bond lengths (e.g., C–N: ~1.34 Å) and dihedral angles between the pyrimidine ring and m-tolyl group. These parameters correlate with electronic effects (e.g., electron-withdrawing groups altering reactivity) and steric interactions in target binding .

Experimental Design & Data Analysis

Q. What experimental controls are essential when evaluating the stability of this compound under varying pH and temperature?

  • Methodological Answer :

  • pH Stability : Use buffered solutions (pH 2–12) and monitor degradation via HPLC at 24/48/72 hours .
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition points .
  • Control Samples : Include inert analogs (e.g., 4-methylpyrimidine) to distinguish compound-specific vs. systemic instability .

Q. How can researchers validate the purity of this compound for biological assays?

  • Methodological Answer :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm); purity >95% is indicated by a single peak .
  • Elemental Analysis : Match experimental C/H/N percentages to theoretical values (±0.4% tolerance) .
  • Karl Fischer Titration : Quantify residual water (<0.1% w/w) to prevent assay interference .

Data Contradiction & Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic yield or biological activity?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reactions in real time .
  • Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., catalyst loading, reaction time) affecting yield .
  • Biological Replicates : Test ≥3 independent batches in cell-based assays to account for variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.